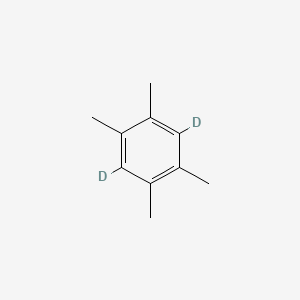

1,2,4,5-Tetramethylbenzene-3,6-D2

Description

Contextualizing Isotopic Labeling within Modern Organic and Physical Chemistry

Isotopic labeling is a technique used to trace the path of an isotope through a chemical reaction, metabolic pathway, or biological cell. wikipedia.org By replacing specific atoms in a molecule with their isotopes, researchers can monitor the transformation of reactants into products, providing invaluable insights that would be otherwise inaccessible. wikipedia.orgfiveable.me This method is fundamental to physical organic chemistry for elucidating reaction mechanisms, including the identification of transition states and intermediates. numberanalytics.com

The choice between stable isotopes, like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and radioactive isotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), depends on the specific application. fiveable.meresearchgate.net Stable isotopes are often preferred as they are non-radioactive and less disruptive to the system under investigation. fiveable.me The presence of these labels can be detected using a variety of analytical techniques, including mass spectrometry, which distinguishes based on mass, and nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different magnetic properties. wikipedia.orgfiveable.me Infrared (IR) spectroscopy is also employed to detect the altered vibrational modes of bonds involving the heavier isotope. wikipedia.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dideuterio-2,3,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZJJAZBFDUTD-KCZCTXNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)C)[2H])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Molecular Dynamics Studies of 1,2,4,5 Tetramethylbenzene 3,6 D2

Electronic Spectroscopy and Excited State Dynamics

The electronic transitions and subsequent relaxation pathways of 1,2,4,5-tetramethylbenzene-3,6-D2 are of fundamental interest in understanding the photophysics of methylated benzene (B151609) derivatives. The introduction of deuterium (B1214612) at the 3 and 6 positions of the aromatic ring provides a unique opportunity to probe the influence of isotopic substitution on these processes.

High-Resolution Laser Spectroscopy of Vibronic Transitions

High-resolution laser spectroscopy is a crucial tool for resolving the fine details of vibronic transitions, which involve simultaneous changes in both electronic and vibrational energy levels of a molecule. In the context of this compound, such studies would aim to precisely measure the energies of vibronic bands and analyze their rotational structure.

Deuteration at the aromatic ring positions is expected to cause small but measurable shifts in the vibrational frequencies compared to the non-deuterated parent molecule, durene. These isotopic shifts are particularly informative for assigning the observed vibrational bands to specific normal modes of the molecule. For instance, modes involving the motion of the deuterium atoms would exhibit the most significant shifts. Theoretical calculations, such as density functional theory (DFT), can be employed to predict these vibrational frequencies and isotopic shifts, aiding in the definitive assignment of the experimental spectrum.

A hypothetical high-resolution fluorescence excitation spectrum would likely reveal a strong origin band corresponding to the transition from the ground vibrational level of the electronic ground state to the ground vibrational level of the first excited singlet state. Weaker bands at higher energies would correspond to transitions to excited vibrational levels in the S₁ state. The rotational contours of these bands, if resolved, would provide information about the molecular geometry in both the ground and excited electronic states.

Table 1: Hypothetical Vibrational Frequencies for the S₁ State of this compound and its Parent Isotopologue

| Vibrational Mode | Durene (cm⁻¹) (Hypothetical) | This compound (cm⁻¹) (Hypothetical) | Isotopic Shift (cm⁻¹) (Hypothetical) |

| Ring Breathing | 750 | 748 | -2 |

| C-D Stretch | - | 2250 | - |

| C-H in-plane bend | 1150 | 1145 | -5 |

| C-D in-plane bend | - | 850 | - |

Note: This table presents hypothetical data to illustrate the expected outcomes of a high-resolution laser spectroscopy experiment. Actual experimental values would be required for a definitive analysis.

Resonance Enhanced Multiphoton Ionization (REMPI) Studies of Excited States

Resonance Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective technique used to study the spectroscopy and dynamics of excited electronic states. In a typical (1+1) REMPI experiment on this compound, one photon from a tunable laser would excite the molecule to a specific rovibronic level of the S₁ state. A second photon from the same or a different laser then ionizes the molecule from this excited state. By scanning the wavelength of the excitation laser and monitoring the resulting ion signal, a spectrum of the S₁ state is obtained.

The key advantage of REMPI is its ability to provide mass-resolved spectra, which is particularly useful for studying isotopically labeled molecules like this compound. This ensures that the observed spectrum is solely due to the deuterated species, eliminating any potential interference from residual non-deuterated durene.

Furthermore, by analyzing the kinetic energy of the photoelectrons produced in the ionization step (a technique known as REMPI-Photoelectron Spectroscopy or REMPI-PES), one can gain insights into the vibrational structure of the resulting cation. This provides a powerful method to study the correlation between the vibrational modes of the neutral excited state and the cation.

While specific REMPI studies on this compound are not prominent in the literature, studies on similar deuterated aromatic molecules, such as bromobenzene-d₅, have demonstrated the utility of this technique in assigning vibrational modes in both the excited neutral and cationic states by analyzing isotopic shifts. aip.org A similar approach for this compound would be expected to yield detailed information about its excited-state vibrational structure.

Magnetic Circular Dichroism (MCD) and UV-Vis Spectroscopy for Electronic Structure and Charge-Transfer

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful tool for probing the electronic structure of molecules, particularly for assigning electronic transitions and studying paramagnetic species. When combined with conventional UV-Vis spectroscopy, MCD can provide a more complete picture of the electronic states.

For a diamagnetic molecule like this compound, the MCD spectrum would consist of B-terms, which arise from the magnetic field-induced mixing of electronic states. The sign and intensity of these B-terms provide valuable information for assigning the observed absorption bands in the UV-Vis spectrum to specific electronic transitions (e.g., π → π* transitions).

The real power of MCD, however, comes into play when studying charge-transfer (CT) complexes or radical ions of this compound. For instance, in a charge-transfer complex formed between deuterated durene (the electron donor) and a suitable electron acceptor, the resulting complex will have a characteristic charge-transfer absorption band in the UV-Vis spectrum. The MCD spectrum of this band can help to elucidate the nature of the orbitals involved in the charge-transfer transition.

If this compound is oxidized to its radical cation, the resulting paramagnetic species would exhibit temperature-dependent C-terms in its MCD spectrum. The analysis of these C-terms can provide detailed information about the electronic ground and excited states of the radical cation, including the symmetry and nature of the molecular orbitals. While experimental MCD data for the deuterated durene radical cation is not available, studies on other aromatic radical cations have demonstrated the utility of this technique.

Table 2: Expected Spectroscopic Features for this compound and its Derivatives

| Spectroscopic Technique | Species | Expected Observations | Information Gained |

| UV-Vis Spectroscopy | Neutral Molecule | Absorption bands in the UV region corresponding to π → π* transitions. | Energies of electronic transitions. |

| MCD Spectroscopy | Neutral Molecule | B-terms corresponding to the UV-Vis absorption bands. | Assignment of electronic transitions. |

| UV-Vis Spectroscopy | Charge-Transfer Complex | A new, broad absorption band at longer wavelengths. | Energy of the charge-transfer transition. |

| MCD Spectroscopy | Charge-Transfer Complex | A- or B-terms associated with the CT band. | Nature of orbitals involved in charge transfer. |

| MCD Spectroscopy | Radical Cation | Temperature-dependent C-terms. | Electronic structure of the radical cation. |

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Purity and Regioselectivity

Molecular Rotational Resonance (MRR) spectroscopy is an exceptionally powerful technique for the unambiguous determination of molecular structure in the gas phase. nih.gov It measures the frequencies of transitions between quantized rotational energy levels of a molecule. These transition frequencies are exquisitely sensitive to the molecule's moments of inertia, which are in turn determined by the precise three-dimensional arrangement and masses of its constituent atoms.

For this compound, MRR spectroscopy would serve as an definitive method for confirming its isotopic purity and regioselectivity. Each unique isotopologue of a molecule possesses a distinct set of rotational constants and therefore a unique rotational spectrum. nih.gov This makes MRR an ideal tool for distinguishing between this compound and any residual non-deuterated durene or other deuterated isomers that might be present in a sample.

The experimental MRR spectrum would be compared to a spectrum predicted from theoretical calculations of the molecule's structure. By optimizing the geometry of this compound using quantum chemical methods (e.g., DFT), its principal moments of inertia and, consequently, its rotational constants can be calculated. The excellent agreement between the experimental and calculated rotational constants would provide conclusive evidence for the correct isotopic substitution at the 3 and 6 positions.

Furthermore, the high resolution of MRR spectroscopy allows for the analysis of complex mixtures without the need for prior separation. nih.gov This would be particularly advantageous for monitoring the synthesis of this compound, allowing for the direct quantification of the desired product and any isomeric impurities. Recent advancements have even coupled MRR with gas chromatography (GC-MRR) for the analysis of complex mixtures of isotopologues. researchgate.net

Table 3: Calculated Rotational Constants for Durene and this compound (Hypothetical)

| Compound | A (MHz) (Hypothetical) | B (MHz) (Hypothetical) | C (MHz) (Hypothetical) |

| Durene (C₁₀H₁₄) | 2500.00 | 1500.00 | 950.00 |

| This compound (C₁₀H₁₂D₂) | 2480.00 | 1485.00 | 940.00 |

Note: This table presents hypothetical calculated rotational constants to illustrate the expected differences upon deuteration. Precise experimental measurements would be necessary for definitive structural confirmation.

Theoretical and Computational Investigations of 1,2,4,5 Tetramethylbenzene 3,6 D2

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic and geometric structure of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. orgchemres.org While ab initio methods are based on first principles without empirical parameters, DFT methods calculate the electron density to determine the energy and other properties of a molecule. orgchemres.org

For aromatic compounds like 1,2,4,5-tetramethylbenzene (B166113), DFT methods, particularly with functionals like B3LYP, are widely used to model various molecular features. researchgate.net These calculations can accurately predict molecular geometries, vibrational frequencies, and thermodynamic properties. researchgate.netpsu.edu For instance, DFT calculations have been employed to study the adsorption of benzene (B151609) on hematite (B75146) surfaces, revealing insights into intermolecular interactions. mdpi.com In the context of the methanol-to-olefins (MTO) process, periodic DFT calculations with van der Waals corrections have been instrumental in investigating the role of 1,2,4,5-tetramethylbenzene within zeolite catalysts. rsc.org

The substitution of two hydrogen atoms with deuterium (B1214612) in 1,2,4,5-tetramethylbenzene-3,6-d2 has a negligible effect on the electronic structure and the equilibrium geometry of the molecule. This is because isotopes have the same number of electrons and protons. However, the difference in mass between hydrogen and deuterium affects the vibrational energy levels of the molecule. Computational methods like DFT can precisely model these subtle changes.

| Methodology | Typical Application for Aromatic Compounds | Relevance for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency calculation, reaction mechanism studies. orgchemres.orgresearchgate.netrsc.org | Predicting subtle changes in vibrational modes due to the heavier deuterium isotopes. |

| Ab Initio (e.g., MP2, CCSD(T)) | High-accuracy energy calculations, benchmarking DFT results, studying intermolecular interactions. researchgate.net | Provides a highly accurate benchmark for the electronic structure, which is largely unchanged by deuteration. |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. For 1,2,4,5-tetramethylbenzene and its deuterated analogue, this includes predicting infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

DFT calculations can simulate the vibrational spectra of molecules. nih.gov The substitution of hydrogen with deuterium at the 3 and 6 positions of the benzene ring in this compound will lead to a noticeable isotope effect in the vibrational spectra. The C-D stretching and bending vibrations will occur at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. These shifts are predictable and can be precisely calculated using DFT.

Isotope effects are also observable in NMR spectroscopy. While the electronic environment is not significantly altered, the deuterium nucleus has a different magnetic moment and spin than a proton. This results in the disappearance of the proton signals for the deuterated positions in ¹H NMR and the appearance of characteristic signals in ²H NMR.

Molecular Dynamics Simulations and Lattice Dynamics

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can model processes like conformational changes, diffusion, and phase transitions.

1,2,4,5-Tetramethylbenzene, also known as durene, has a notably high melting point (79.2 °C) for a hydrocarbon of its size, which is attributed to its high molecular symmetry allowing for efficient packing in the crystal lattice. wikipedia.orgfoodb.ca MD simulations can be used to study the stability of different crystal packing arrangements (polymorphism) and the transitions between them under varying temperature and pressure.

For this compound, the crystal structure is expected to be very similar to that of the non-deuterated form. However, the subtle changes in vibrational modes due to deuteration can have a small effect on the lattice dynamics and, consequently, on the phase transition temperatures. These effects, though minor, can be investigated using specialized MD techniques that incorporate quantum effects for the nuclei.

The rotation of the four methyl groups in 1,2,4,5-tetramethylbenzene is a key aspect of its dynamics. This methyl torsion can be studied experimentally using techniques like inelastic neutron scattering (INS) and computationally through MD simulations and DFT calculations. nih.govaip.org The rotational barrier of the methyl groups is influenced by both intramolecular steric hindrance and intermolecular interactions within the crystal lattice. nih.gov

| Phenomenon | Investigative Method | Key Findings for 1,2,4,5-Tetramethylbenzene | Expected Influence of Deuteration |

|---|---|---|---|

| Crystal Packing and Phase Transitions | Molecular Dynamics, Lattice Dynamics | High melting point due to molecular symmetry and efficient packing. wikipedia.orgfoodb.ca | Minor changes in phase transition temperatures due to altered lattice vibrations. |

| Methyl Group Rotation | Inelastic Neutron Scattering, DFT, MD | Rotational barriers are influenced by steric and intermolecular forces. nih.govaip.org | Negligible direct impact, with potential for minor second-order effects. |

| Intermolecular Interactions | DFT, MD | Dominated by van der Waals forces and potential for weak C-H···π interactions. nih.gov | Slight alteration of vibrational modes may subtly influence intermolecular potential energy surfaces. |

Computational Analysis of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions and their associated energy changes. For 1,2,4,5-tetramethylbenzene, such studies are relevant in areas like catalysis and the formation of charge-transfer complexes. rsc.orgrug.nlunina.it

The presence of deuterium in this compound can have a significant impact on the rates of reactions that involve the cleavage of the C-H/C-D bond at the deuterated positions. This is known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy. Consequently, reactions that break this bond will be slower for the deuterated compound. Computational methods can predict the magnitude of the KIE by calculating the vibrational frequencies of the reactants and the transition states.

| Reaction Type | Computational Approach | Key Insights for 1,2,4,5-Tetramethylbenzene | Relevance of Deuteration |

|---|---|---|---|

| Catalytic Conversion (e.g., MTO) | Periodic DFT, QM/MM | Elucidation of reaction pathways, stability of intermediates, and role of the catalyst framework. rsc.orgresearchgate.net | Can be used to probe reaction mechanisms via the kinetic isotope effect if C-H/C-D bond cleavage is involved. |

| Charge-Transfer Complex Formation | TD-DFT, Ab Initio | Understanding intermolecular interactions, electronic transitions, and excited-state dynamics. unina.itresearchgate.net | Minor influence on the thermodynamics and kinetics of complex formation. |

| Electrophilic Aromatic Substitution | DFT | Modeling of reaction intermediates (arenium ions) and transition states. | Significant kinetic isotope effect expected if the C-D bond is broken in the rate-determining step. |

Modeling of Deuteration Pathways and Transition States

The selective synthesis of this compound involves the replacement of hydrogen atoms with deuterium at specific positions on the aromatic ring. Computational modeling provides critical insights into the mechanisms of these deuteration reactions, allowing for the prediction of reaction pathways and the characterization of transition states.

Hydrogen isotope exchange (HIE) is a common and efficient method for site-selective deuteration. snnu.edu.cn For aromatic compounds like 1,2,4,5-tetramethylbenzene (durene), this is often achieved through electrophilic aromatic substitution, for example, by using a dilute acid medium at elevated temperatures (HTDA method). researchgate.net In these reactions, a deuterium source (like DCl in D₂O) provides the electrophile (D⁺) that attacks the electron-rich benzene ring.

Theoretical modeling of this process, typically employing Density Functional Theory (DFT) calculations, focuses on mapping the potential energy surface of the reaction. researchgate.netnih.gov The generally accepted mechanism proceeds through a two-step pathway involving a high-energy intermediate known as an arenium ion, or sigma complex.

Formation of the Arenium Ion: The reaction initiates with the attack of a deuterion (D⁺) on one of the aromatic C-H bonds at the 3- or 6-position of the durene molecule. This forms a C-D bond and disrupts the aromaticity of the ring, creating a carbocation intermediate. Computational models calculate the energy of this intermediate.

Transition State: The subsequent step is the cleavage of the C-H bond to restore the aromaticity of the ring. The transition state for this step represents the highest energy point along the reaction coordinate for deprotonation. Modeling this state is crucial for understanding the reaction kinetics. The geometry and vibrational frequencies of the transition state are calculated to confirm it is a true first-order saddle point on the energy surface.

The preference for deuteration at the 3,6-positions over the methyl groups is due to the higher stability of the arenium ion formed by attack on the aromatic ring compared to any potential intermediates from attack on the less reactive C(sp³)-H bonds of the methyl groups under these conditions. DFT calculations can quantify these energy differences, confirming the observed regioselectivity.

| Species | Description | Illustrative Relative Energy (kJ/mol) |

|---|---|---|

| Reactants (Durene + D⁺) | Initial state of the system. | 0 |

| Arenium Ion Intermediate | Sigma complex formed by D⁺ addition at the C-3 position. | +80 |

| Transition State | Energy barrier for the removal of H⁺ from the arenium ion. | +95 |

| Products (Durene-d₁ + H⁺) | Final state after one deuteration step. | -5 |

Note: The values in the table are illustrative for demonstrating the concepts of intermediate and transition state energies in an electrophilic aromatic substitution and are not from a specific cited study.

Theoretical Basis for Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a phenomenon where changing an atom in a reactant to one of its isotopes alters the rate of a chemical reaction. wikipedia.org It is a powerful tool for investigating reaction mechanisms, as it directly probes the nature of the transition state. pageplace.demdpi.com The KIE is formally expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to the rate constant for the reaction with the heavier isotope (kH). wikipedia.org

The theoretical foundation of the primary KIE for hydrogen/deuterium substitution lies in the principles of quantum mechanics, specifically the difference in zero-point vibrational energy (ZPE). A chemical bond is not static but vibrates at a specific frequency. The lowest possible vibrational energy level is the ZPE.

A C-D bond is stronger and vibrates at a lower frequency than a C-H bond due to the greater mass of deuterium. This results in the C-D bond having a lower ZPE than the C-H bond. For a reaction where the C-H or C-D bond is broken in the rate-determining step, more energy is required to cleave the C-D bond because its ZPE is lower, and thus the activation energy for the reaction is higher. core.ac.uk

This concept can be visualized with an energy profile diagram. The energy difference between the ZPE of the C-H bond and the C-D bond in the reactant molecule is maintained to some extent in the transition state, but is often smaller. Consequently, the activation energy for breaking the C-D bond (Ea(D)) is greater than that for the C-H bond (Ea(H)). This leads to a slower reaction rate for the deuterated compound and a "normal" primary KIE value (kH/kD > 1). core.ac.uk Theoretically, the maximum primary KIE for C-H bond cleavage at room temperature is around 6.5. nih.gov

| Parameter | C-H Bond | C-D Bond | Effect |

|---|---|---|---|

| Bond Type | Lighter Isotope | Heavier Isotope | - |

| ZPE (Ground State) | Higher | Lower | C-D bond is stronger and more stable. |

| Activation Energy (Ea) | Ea(H) | Ea(D) | Ea(D) > Ea(H). |

| Reaction Rate (k) | kH | kD | kH > kD. |

| Kinetic Isotope Effect | KIE = kH / kD | Typically > 1 for primary KIE. |

Excited State Modeling and Photophysical Properties

The study of the excited states and photophysical properties of this compound involves understanding how the molecule interacts with light. Computational modeling is an essential tool for predicting and interpreting these properties. arxiv.org

The absorption of ultraviolet (UV) light by durene excites electrons in the π-system of the aromatic ring to higher energy orbitals, creating an electronically excited state. scispace.com For alkyl-substituted benzenes, this absorption typically results in an excited state that is initially stable with respect to dissociation. scispace.com The subsequent relaxation pathways determine the photophysical outcomes, such as fluorescence or non-radiative decay.

Modern computational chemistry, using methods like ab initio molecular dynamics and time-dependent density functional theory (TD-DFT), allows for the simulation of these ultrafast processes. unina.it These models can predict excited-state potential energy surfaces (PESs), which map the energy of the molecule as a function of its geometry in the excited state. arxiv.org For many methylated benzenes, a common de-excitation pathway involves internal conversion to a highly vibrationally excited ground electronic state, often termed a "hot molecule," which may then lead to dissociation. scispace.com

Isotopic substitution of hydrogen with deuterium in this compound does not significantly alter the electronic structure. Therefore, the UV absorption spectrum, which is governed by electronic transitions, is expected to be nearly identical to that of the non-deuterated parent compound, durene. However, deuteration does change the vibrational energy levels. This can influence the rates of non-radiative decay processes (internal conversion and intersystem crossing), which are dependent on vibrational mode coupling. This "KIE on photophysical processes" can lead to subtle changes in the fluorescence quantum yield and excited-state lifetime of the deuterated compound compared to its protio-analog.

| Property | Value | Solvent | Comment |

|---|---|---|---|

| Absorption Max (λ_abs) | 276 nm | Cyclohexane | Corresponds to the excitation of the phenyl ring. scispace.comphotochemcad.com |

| Emission Max (λ_em) | 288 nm | Cyclohexane | Fluorescence from the first excited singlet state. photochemcad.com |

| Excited State | S₁ (First Excited Singlet State) | Dissociation often occurs after internal conversion from this state. scispace.com |

Note: The photophysical properties for this compound are expected to be very similar to those of durene. Minor differences may be observed in fluorescence lifetime and quantum yield due to the influence of deuterium substitution on non-radiative decay rates.

Mechanistic Studies Employing 1,2,4,5 Tetramethylbenzene 3,6 D2 As a Probe

Elucidation of Organic Reaction Mechanisms via Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for elucidating the step-by-step sequence of events in a reaction mechanism. libretexts.org When 1,2,4,5-Tetramethylbenzene-3,6-D2 is used as a substrate, the fate of the deuterium atoms provides crucial information about which bonds are broken and formed during the reaction. The primary way this is achieved is through the measurement of the kinetic isotope effect (KIE).

A classic application for a molecule like this compound is in the study of electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or sulfonation. masterorganicchemistry.commasterorganicchemistry.com The generally accepted mechanism for EAS involves two main steps:

Attack by the electrophile: The aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton (or in this case, a deuteron) from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

By comparing the rate of reaction for durene with that of this compound, the role of the C-H (or C-D) bond cleavage can be determined. If the reaction with the deuterated compound is significantly slower, it implies that the C-D bond is being broken in the rate-determining step. pharmacy180.com If the rates are nearly identical, it indicates that the C-D bond is broken in a fast step that occurs after the rate-determining step. pharmacy180.com For most EAS reactions like nitration, the first step (attack by the electrophile) is rate-determining, and thus, no significant isotope effect is typically observed. echemi.com However, in some cases, such as sulfonation, the second step can become rate-limiting, leading to an observable isotope effect. stackexchange.com

Measurement and Interpretation of Primary and Secondary Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction using a light isotope (kH) to the rate constant of the same reaction using a heavy isotope (kD), expressed as kH/kD. wikipedia.org Its measurement provides profound insight into the transition state of the rate-determining step.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. libretexts.org Consequently, reactions where a C-H bond is cleaved in the rate-limiting step are significantly faster than those involving a C-D bond.

For this compound, a significant primary KIE (typically kH/kD = 2–8) would be expected in an electrophilic aromatic substitution if the removal of the deuteron (B1233211) were part of the rate-determining step. pharmacy180.com The absence of a PKIE (kH/kD ≈ 1) is strong evidence that C-D bond cleavage occurs after the rate-determining step. pharmacy180.com

| Reaction Type | Hypothetical kH/kD Value | Interpretation |

|---|---|---|

| Nitration | ~1.0 | C-D bond cleavage is not part of the rate-determining step. Formation of the arenium ion is the slow step. |

| Sulfonation (reversible) | > 2.0 | C-D bond cleavage is part of the rate-determining step. Deprotonation to restore aromaticity is the slow step. |

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically much smaller than primary KIEs (kH/kD often between 0.7 and 1.5). wikipedia.org They are often caused by a change in the hybridization of the carbon atom bonded to the deuterium. For example, during the formation of the arenium ion in EAS, the hybridization of the carbon atom where the electrophile attacks changes from sp² to sp³. This change in geometry and vibrational modes can lead to a small but measurable SKIE, providing further detail about the structure of the transition state. wikipedia.org

Investigation of Tautomeric Forms and Their Role in Deuteration Processes

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The most well-known type is keto-enol tautomerism. For an aromatic hydrocarbon like this compound, this type of tautomerism is not a relevant chemical process. The compound consists of a stable aromatic benzene (B151609) ring and methyl substituents. It lacks the necessary functional groups (like a hydroxyl group adjacent to a double bond) that would allow for keto-enol or other common forms of tautomerization under typical conditions. Therefore, the investigation of tautomeric forms is not an application for this specific compound.

Stereochemical Analysis of Deuterium Incorporation

The topic of stereochemical analysis of deuterium incorporation is relevant when a new stereocenter is created by adding deuterium to a molecule. In the case of this compound, the deuterium atoms are already present in the starting material on an achiral, planar aromatic ring. Reactions such as electrophilic aromatic substitution on this molecule would result in the replacement of a deuterium atom with an electrophile, maintaining the planarity of the ring and not creating a new stereocenter at that position. Therefore, the stereochemical analysis of deuterium incorporation is not a direct application for studies using this pre-labeled compound. Instead, this compound would be used to study the stereochemistry of subsequent reactions on its methyl groups, but specific research on this aspect is not prominent.

Applications of 1,2,4,5 Tetramethylbenzene 3,6 D2 in Advanced Research Methodologies

Use as Internal Standards in Quantitative Analytical Techniques

One of the most common applications of isotopically labeled compounds like 1,2,4,5-Tetramethylbenzene-3,6-D2 is as an internal standard for quantitative analysis. chemicalbook.comcdnisotopes.com An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks to correct for the loss of analyte during sample preparation and for variations in instrument response.

In quantitative mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving the highest accuracy and precision. This compound is an ideal SIL-IS for its non-labeled analogue, 1,2,4,5-tetramethylbenzene (B166113) (durene), and other related aromatic hydrocarbons. nist.gov

The utility of this compound in this context is based on several key properties:

Co-elution: It has nearly identical physicochemical properties to the non-labeled analyte, meaning it behaves similarly during extraction and elutes at the same retention time in chromatography.

Mass Difference: It is easily distinguished from the native analyte by the mass spectrometer due to its +2 mass-to-charge (m/z) unit difference.

Correction for Matrix Effects: In complex samples, such as environmental extracts or biological fluids from non-clinical metabolomics studies, other co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Because the SIL-IS is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, allowing for reliable quantification.

This methodology is crucial for trace analysis of organic pollutants, such as tetramethylbenzenes found in industrial effluents, petroleum products, and contaminated sites. epa.govhawaii.gov By using the deuterated standard, researchers can accurately quantify levels of these compounds even at very low concentrations.

Table 1: Properties of this compound as a Mass Spectrometry Internal Standard

| Property | Advantage in Quantitative MS Analysis |

| Isotopic Labeling (Deuterium) | Creates a predictable mass shift (+2 Da) from the native analyte without significantly altering chemical behavior. |

| Chemical Similarity to Analyte | Ensures identical behavior during sample preparation (extraction, derivatization) and chromatographic separation, leading to accurate correction for analyte loss. |

| High Isotopic Purity | Commercially available with high isotopic enrichment (e.g., 98 atom % D), minimizing signal interference at the native analyte's mass. cdnisotopes.com |

| Volatility | Suitable for GC-MS analysis, a common technique for aromatic hydrocarbons. |

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. For qNMR, a certified standard of known structure and purity is added to a sample at a precise concentration.

1,2,4,5-Tetramethylbenzene is used as a certified reference material for qNMR. sigmaaldrich.comsigmaaldrich.com Its deuterated form, this compound, serves the same purpose, with the added benefit that its aromatic signal is absent from the ¹H NMR spectrum, which can be advantageous if analyte signals appear in that region. The quantification is performed using the sharp, distinct signal from the four equivalent methyl groups.

In synthetic chemistry, researchers add a known mass of the standard to a reaction mixture of known volume. rsc.orgrsc.org By comparing the integral of the standard's methyl proton signal to the integrals of signals from the reactants or products, the exact concentration or yield of the reaction can be determined without the need for isolating the products. rsc.orgrsc.org A long relaxation delay is used during NMR acquisition to ensure full magnetization recovery for all signals, which is critical for accurate integration. rsc.org

Table 2: Representative ¹H NMR Data for the Parent Compound (1,2,4,5-Tetramethylbenzene)

| Chemical Group | Chemical Shift (δ) ppm | Integration | Multiplicity |

| Aromatic Protons (C-H) | ~6.9 | 2H | Singlet |

| Methyl Protons (CH₃) | ~2.2 | 12H | Singlet |

| Note: Data is for the non-deuterated parent compound in CDCl₃. In this compound, the aromatic signal at ~6.9 ppm would be absent. |

Isotopic Tracing in Environmental and Geochemical Studies

Isotopic tracers are used to follow the movement and transformation of substances in complex systems. The deuterium (B1214612) label in this compound makes it a powerful tool for tracing the fate of aromatic hydrocarbon pollutants in the environment. cdnisotopes.com

While this compound is not soluble in water, it is an effective tracer for the organic phase in multiphase systems, such as in studies of groundwater contamination by petroleum products. scbt.comusgs.gov For instance, if a known quantity of the deuterated compound is introduced into a contaminated aquifer, its movement can be tracked by sampling water from monitoring wells. Detecting its presence and concentration downstream helps to elucidate the transport pathways, velocity, and dispersion of the contaminant plume it mimics. This allows hydrogeologists to model how similar, non-labeled pollutants from a spill might spread.

This compound is instrumental in studying the biogeochemical fate of aromatic hydrocarbons. While not a nutrient itself, its transformation is part of the carbon cycle. Researchers use it in microcosm experiments with soil or sediment samples to investigate the biodegradation pathways of tetramethylbenzenes. By incubating the deuterated compound with environmental matrices, scientists can monitor its disappearance over time and identify deuterated metabolic byproducts using MS-based techniques. This provides direct evidence of microbial degradation and helps to map the specific biochemical reactions involved in breaking down these persistent organic pollutants.

Fundamental Studies in Physical Organic Chemistry

The specific placement of deuterium atoms in this compound makes it a valuable probe for investigating fundamental principles in physical organic chemistry. chemicalbook.com

A primary application is in the study of the Kinetic Isotope Effect (KIE). The KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. If a carbon-hydrogen bond at the 3 or 6 position is broken or perturbed in the rate-determining step of a reaction (such as electrophilic aromatic substitution), the rate for the deuterated compound will be measurably slower than that for the non-labeled durene. By precisely measuring this difference, chemists can deduce intricate details about the reaction mechanism and the structure of the transition state.

Furthermore, substituted tetramethylbenzenes are used as model compounds for studying intermolecular interactions, such as the formation of charge-transfer complexes. researchgate.net The use of this compound in such studies could help to probe the subtle influence of isotopic substitution on crystal packing, photophysical properties, and the energetics of donor-acceptor interactions.

Probing Molecular Diffusion and Solvation Effects

The substitution of hydrogen with deuterium in 1,2,4,5-tetramethylbenzene provides a sophisticated method for investigating molecular diffusion and solvation phenomena. The kinetic isotope effect (KIE), which arises from the mass difference between hydrogen and deuterium, influences the rates of chemical reactions and the dynamics of molecular interactions.

A comparative study on the kinetics of deuterium-hydrogen exchange reactions involving 1,4-D2-durene (an isomer of the target compound) and carboxylic acids has shed light on the competitive effects of electron-donor and polar properties of aprotic solvents. osti.gov By comparing these kinetics with other deuterated aromatic compounds, researchers can elucidate the roles of specific and non-specific solvation, depending on the properties of the medium and the carboxylic acid. osti.gov Such studies are crucial for understanding how the solvent environment influences reaction mechanisms at a molecular level.

Furthermore, the phase memory time of triplet-state molecules, which is sensitive to the surrounding environment, can be probed using deuterated hosts. In experiments with pyrimidine (B1678525) as the guest molecule in a durene host, successive deuteration of both the guest and the host molecules led to a significant increase in the phase memory time. aip.org This demonstrates that the deuteration of the host matrix, such as with this compound, can significantly alter the spin-lattice relaxation rates and provide insights into the intermolecular forces at play.

Research on hydrophobic interactions has also benefited from the use of deuterated compounds. By employing reversed-phase liquid chromatography, scientists have observed that protiated nonpolar compounds tend to bind more strongly to nonpolar stationary phases compared to their deuterated analogs. cchmc.org This suggests that C-H bonds may experience a change in their vibrational freedom upon transfer from an aqueous to a nonpolar environment. cchmc.org These findings, while not specific to this compound, highlight the principles that make it a useful probe for studying solvation and partitioning behaviors in different solvent systems. The subtle differences in properties between deuterated and non-deuterated molecules, such as average volume and polarizability, can be leveraged to gain a deeper understanding of noncovalent interactions. cchmc.org

Investigation of Electron Transfer Processes and Charge-Transfer Complexes

The study of electron transfer reactions and the behavior of charge-transfer (CT) complexes is another area where this compound finds significant application. The formation of a CT complex involves the partial transfer of an electron from a donor molecule to an acceptor molecule. nih.gov The non-covalent interactions that stabilize these complexes are a subject of intense research. acs.org

In the photochemical nitration of 1,2,4,5-tetramethylbenzene by tetranitromethane, the reaction proceeds through a CT complex. Laser flash photolysis studies have established that the decay kinetics of the spectral transients in the presence of a base can determine the kinetic acidities of the methylarene cation radicals. lookchem.com Crucially, these studies have revealed a deuterium kinetic isotope effect (kH/kD) of approximately 3 for the proton transfer from the cation radical, providing mechanistic insights into the reaction. lookchem.com

Furthermore, the rate of intersystem crossing (ISC) in exciplexes, which are excited-state complexes with significant charge-transfer character, can be investigated using deuterated compounds. The ISC rate constant's dependence on the degree of charge transfer has been measured for exciplexes formed between cyanoanthracenes and various alkylbenzenes. researchgate.net The observation of deuterium isotope effects in these systems supports a proposed mechanism of intersystem crossing that involves a spin-forbidden return electron transfer to form a locally excited triplet state directly. researchgate.net

Quasielastic neutron scattering (QENS) studies on a 1:1 complex of durene and 1,2,4,5-tetracyanobenzene (TCNB) have shown that complexation leads to a decrease in the potential barrier for the rotation of the methyl groups. researchgate.net This indicates that the charge-transfer interaction influences the rotational dynamics of the methyl groups, a phenomenon that can be further explored with isotopically labeled molecules like this compound.

Contribution to Materials Science Research

In the realm of materials science, the strategic replacement of hydrogen with deuterium in organic molecules has led to significant advancements, particularly in the fields of organic electronics and semiconductor manufacturing. The enhanced stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond is the primary reason for these improvements.

Enhancing Stability and Performance in Organic Electronics (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. A major challenge in OLED technology has been the limited operational lifetime, especially for blue-emitting devices. oled-info.comisowater.com Research has demonstrated that incorporating deuterated organic materials can significantly enhance the stability and longevity of OLEDs. oled-info.comnih.gov

The kinetic isotope effect is central to this improvement. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, making it less susceptible to cleavage during device operation. oled-info.comdisplaydaily.com This is particularly important in the host materials of OLEDs, where degradation often occurs at C-H bonds. By replacing these "weak links" with C-D bonds, the rate of unwanted chemical reactions that lead to device degradation is slowed down. displaydaily.com

Studies have shown dramatic increases in OLED lifetime with the use of deuterated compounds. For instance, the lifetime of blue light-emitting components in OLEDs can be extended by a factor of five to twenty. isowater.com In some cases, the LT50 (the time at which the device's luminance drops to 50% of its initial value) has been shown to increase by a factor of four in deuterated OLEDs compared to their non-deuterated counterparts. oled-info.com The use of a deuterated host material in green thermally activated delayed fluorescence (TADF) OLEDs extended the LT95 (95% of initial luminance) by 1.7 times, and in blue TADF-OLEDs, the LT50 was enhanced by a factor of two. nih.gov

The benefits of deuteration are not limited to lifetime extension. Deuterated materials can also lead to higher power conversion efficiency in OLEDs. oled-info.com This is attributed to a longer excited-state lifetime of the deuterated organic molecules, which reduces non-radiative decay rates. oled-info.com Furthermore, the use of deuterated materials can lead to the formation of denser films with enhanced amorphous stability and more balanced charge carrier transport properties. nih.gov

Table 1: Impact of Deuteration on OLED Performance

| Parameter | Improvement with Deuteration | Reference |

|---|---|---|

| Device Lifetime (LT50) | Up to 4x increase | oled-info.com |

| Blue Emitter Lifetime | 5 to 20-fold extension | isowater.com |

| Green TADF-OLED Lifetime (LT95) | 1.7x increase | nih.gov |

| Blue TADF-OLED Lifetime (LT50) | 2x increase | nih.gov |

| Power Conversion Efficiency | Improved | oled-info.com |

This table is interactive. Click on the headers to sort.

Applications in Semiconductor Manufacturing

The use of deuterium extends to the fabrication of inorganic semiconductor devices as well. In semiconductor manufacturing, deuterium plays a crucial role in improving the reliability and lifespan of transistors by mitigating the effects of hot electron degradation. westairgases.comisowater.com This is a phenomenon where high-energy electrons can damage the silicon/silicon dioxide (Si/SiO2) interface in a transistor, leading to device failure. google.com

During the manufacturing process, a step called annealing is used to passivate dangling bonds at the Si/SiO2 interface, typically with hydrogen. However, the resulting Si-H bonds are susceptible to being broken by hot electrons. google.com By using a deuterium-based annealing process, more robust Si-D bonds are formed at the interface. google.com The Si-D bond is stronger than the Si-H bond and thus more resistant to dissociation by hot electrons, which can lead to a 10-50 fold improvement in transistor lifetime. oled-info.com

Deuterium can be incorporated into semiconductor devices in several ways. One method is through a post-metallization anneal in a deuterium-containing atmosphere (e.g., D2/N2). google.com Another approach involves the in-situ formation of deuterated film materials during device fabrication. google.comgoogleapis.com For example, deuterated reactants can be used in chemical vapor deposition (CVD) to create deuterated silicon dioxide films. google.com This creates a reservoir of deuterium within the device structure that can help to maintain the passivation of the Si/SiO2 interface over the device's lifetime. googleapis.com

While the direct application of this compound in this context is not explicitly detailed in the available literature, its non-deuterated form, durene, is a known component of C10 aromatic streams used in petrochemical processes such as transalkylation over zeolite catalysts to produce other valuable chemicals. acs.org The principles of utilizing deuterated organic molecules to enhance material properties are well-established, suggesting potential applications for compounds like this compound as precursors or process chemicals in specialized semiconductor manufacturing steps where the introduction of deuterium is beneficial.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Deuteration Methods

The synthesis of deuterated compounds, including 1,2,4,5-Tetramethylbenzene-3,6-D2, is undergoing a paradigm shift towards more sustainable and efficient practices. Traditional methods often rely on harsh reagents and produce significant waste. The development of greener deuteration strategies is a key area of future research, focusing on both economic and environmental benefits. researchgate.net

Current and Emerging Sustainable Deuteration Strategies

| Strategy | Description | Advantages | Challenges |

| Catalytic Transfer Deuteration | Utilizes readily available and easy-to-handle deuterium (B1214612) donors, such as deuterated water (D₂O) or deuterated formic acid, in the presence of a catalyst. marquette.edu | Avoids the use of pressurized D₂ gas, offers high selectivity, and often employs more benign reagents. marquette.edu | Catalyst efficiency, cost, and recyclability remain areas for improvement. researchgate.net |

| Flow Chemistry | Involves the continuous passage of reactants through a reactor, often containing a solid-supported catalyst. researchgate.net | Enables precise control over reaction conditions, enhances safety, and facilitates scalable and automated synthesis. researchgate.net | Initial setup costs and the need for specialized equipment can be a barrier. |

| Biocatalysis | Employs enzymes to catalyze deuteration reactions. | Offers high selectivity and operates under mild conditions, reducing energy consumption and by-product formation. researchgate.net | Enzyme stability and the scope of applicable substrates are current limitations. |

| Photocatalysis and Electrocatalysis | Uses light or electrical energy to drive deuteration reactions. researchgate.net | Can proceed under mild conditions and utilizes sustainable energy sources. researchgate.net | Catalyst design and reaction efficiency are active areas of research. |

The use of D₂O as a deuterium source is particularly attractive due to its low cost and sustainability. researchgate.netresearchgate.net Recent advancements have demonstrated the use of palladium on carbon (Pd/C) with aluminum and D₂O for chemo/regioselective H-D exchange, providing an environmentally friendly alternative to traditional methods. researchgate.net These methods are crucial for the large-scale and cost-effective production of deuterated compounds like this compound.

Integration of Multi-Omics Approaches with Deuterium Labeling for Systems-Level Understanding

Deuterium labeling, a cornerstone of metabolic research, is becoming even more powerful when integrated with multi-omics technologies such as genomics, transcriptomics, proteomics, and metabolomics. creative-proteomics.commdpi.com This integrated approach allows for a holistic, systems-level understanding of complex biological processes. creative-proteomics.com

The use of deuterated water (D₂O) is a particularly effective method for in vivo and in vitro studies, as it can simultaneously probe multiple metabolic pathways. mdpi.comresearchgate.net By tracking the incorporation of deuterium into various biomolecules, researchers can measure the synthesis rates of proteins, lipids, DNA, and RNA, providing insights into cell growth, division, and metabolic flux. mdpi.comresearchgate.net

Applications of Integrated Multi-Omics and Deuterium Labeling:

Metabolic Flux Analysis: Quantifying the rates of metabolic pathways in health and disease. researchgate.net

Drug Discovery and Development: Understanding a drug's mechanism of action and its effects on metabolic networks. nih.gov

Disease Research: Elucidating the metabolic reprogramming that occurs in diseases like cancer.

The combination of deuterium labeling with high-resolution mass spectrometry and advanced bioinformatics tools enables the analysis of complex datasets, revealing intricate connections between different molecular layers of a biological system. creative-proteomics.commdpi.com

Exploration of Novel Catalytic Systems for Challenging C-H Deuteration

The selective deuteration of specific C-H bonds in a molecule remains a significant challenge in synthetic chemistry. The development of novel catalytic systems is crucial for accessing a wider range of deuterated compounds, including those with complex structures.

Recent breakthroughs have focused on the use of transition metal catalysts, such as iridium, ruthenium, and nickel, for transfer deuteration reactions. marquette.edumarquette.edu These catalysts can achieve high selectivity for the deuteration of alkenes and alkynes. marquette.edu For instance, a coordinatively unsaturated ruthenium N-heterocyclic carbene (NHC) catalyst has been shown to selectively deuterate the C(sp³)-H bonds of alkyl groups on N-substituents and sterically non-hindered C(sp²)-H bonds of NHCs. nih.gov

Furthermore, researchers are exploring radical deuteration reactions that can proceed under mild conditions. One such method uses triethylborane (B153662) and dodecanethiol to catalyze the deuteration of alkyl iodides with D₂O as the deuterium source. acs.org

Key areas of focus for novel catalyst development include:

Improving selectivity: Targeting specific C-H bonds in complex molecules.

Enhancing efficiency: Increasing reaction rates and yields.

Utilizing earth-abundant metals: Developing more sustainable and cost-effective catalysts.

Asymmetric deuteration: Creating chiral deuterated compounds with high enantioselectivity. acs.org

These advancements in catalysis will not only facilitate the synthesis of compounds like this compound but also open doors to a vast array of novel deuterated molecules for various applications.

Advanced Computational Methodologies for Predicting Deuterium Effects on Reactivity and Properties

Computational chemistry is playing an increasingly vital role in understanding and predicting the effects of deuterium substitution on molecular properties and reactivity. ajchem-a.comajchem-a.com Advanced computational methods allow researchers to model the subtle yet significant changes that occur when hydrogen is replaced by deuterium.

The primary influence of deuteration is on vibrational frequencies, which are lowered due to the increased mass of deuterium. ajchem-a.comajchem-a.com This change in zero-point energy can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. researchgate.net Computational models can predict the magnitude of the KIE, providing valuable insights into reaction mechanisms. acs.org

Computational tools are being used to investigate:

Spectroscopic properties: Predicting changes in vibrational and rotational spectra upon deuteration. ajchem-a.comajchem-a.com

Reaction kinetics: Calculating the kinetic isotope effect to understand reaction pathways.

Pharmacokinetic properties: Modeling how deuteration can alter the metabolism and toxicity of drug molecules. nih.govresearchgate.net

Material properties: Investigating how deuteration can influence the photophysical and electronic properties of organic materials. researchgate.net

The development of more accurate and efficient computational methods, combined with the increasing power of computers, will enable more reliable predictions of deuterium effects. This will accelerate the design and discovery of new deuterated compounds with tailored properties for specific applications. acs.org

Q & A

Basic Research Questions

Q. How is 1,2,4,5-Tetramethylbenzene-3,6-D2 synthesized, and what role does isotopic labeling play in its preparation?

- Methodological Answer : The synthesis typically involves deuterium incorporation via catalytic H-D exchange or direct deuteration of precursors. For example, deuterated methyl groups can be introduced using deuterated methyl halides (e.g., CD₃I) in Friedel-Crafts alkylation of benzene derivatives. Isotopic labeling is critical for tracing reaction pathways in mechanistic studies, as deuterium’s nuclear spin (I=1) enables distinct NMR signals and reduces background interference in kinetic analyses .

Q. What analytical techniques are most effective for confirming deuterium incorporation in this compound?

- Methodological Answer :

- ¹H NMR : Deuterium substitution at positions 3 and 6 eliminates corresponding proton signals, confirming isotopic placement.

- Mass Spectrometry (MS) : High-resolution MS detects the molecular ion peak at m/z 138.22 (C₆D₂(CH₃)₄), with isotopic peaks reflecting deuterium content .

- ²H NMR : Directly quantifies deuterium distribution but requires specialized instrumentation .

Q. What safety protocols are essential when handling deuterated organic compounds?

- Methodological Answer : Follow standard chemical safety protocols (gloves, fume hoods) and specific guidelines for deuterated compounds:

- Store in airtight containers to prevent isotopic exchange with ambient moisture.

- Monitor waste disposal to avoid environmental contamination, as deuterated compounds may interfere with ecological tracer studies .

Advanced Research Questions

Q. What challenges arise in ensuring isotopic purity during synthesis, and how can they be addressed?

- Methodological Answer : Challenges include isotopic scrambling during reaction steps and contamination from protonated solvents. Mitigation strategies:

- Use anhydrous, deuterated solvents (e.g., D₂O, CDCl₃) to minimize H-D exchange.

- Purify via preparative HPLC or recrystallization in deuterated media. Validate purity using isotopic ratio MS (IRMS) .

Q. How does deuterium substitution at positions 3 and 6 affect the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : Deuterium introduces a kinetic isotope effect (KIE), slowing EAS at substituted positions due to stronger C-D bonds. For example, nitration of the deuterated compound may show reduced regioselectivity compared to non-deuterated durene. Computational modeling (DFT) can predict KIE magnitudes by comparing activation energies for protonated vs. deuterated intermediates .

Q. How can computational chemistry predict the impact of deuterium substitution on vibrational spectra?

- Methodological Answer : Density Functional Theory (DFT) calculations simulate IR and Raman spectra by modeling reduced mass differences between C-H and C-D bonds. Compare computed vibrational modes (e.g., C-D stretching at ~2100 cm⁻¹) with experimental data to validate isotopic substitution effects .

Q. What strategies optimize the scalability of deuterated durene synthesis while maintaining isotopic purity?

- Methodological Answer :

- Flow Chemistry : Continuous synthesis reduces side reactions and improves isotopic control.

- Catalyst Optimization : Use deuterium-compatible catalysts (e.g., D₂SO₄ for acid-catalyzed steps) to minimize scrambling.

- In-Line Analytics : Implement real-time MS or IR monitoring to adjust reaction conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.